2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl
Overview
Description
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the second position, two methyl groups at the third and fifth positions, and a nitro group at the fourth position on the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl typically involves the chloromethylation of 3,5-dimethyl-4-nitropyridine. One common method includes the reaction of 3,5-dimethyl-4-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as thiols, amines, or imidazoles, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Sodium methoxide, 1-(4-chlorophenyl)imidazole-2-thione.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: Methylsulphinyl derivatives, imidazole derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine;hydrochloride
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine;hydrochloride
- 2-Chloromethyl-3,5-dimethyl-4-methylthio-pyridine;hydrochloride
Comparison: 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy, ethoxy, and methylthio analogs . The nitro group can participate in redox reactions, making this compound particularly interesting for applications requiring oxidative or reductive transformations.
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-5-4-10-7(3-9)6(2)8(5)11(12)13;/h4H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIDHTWUAIZNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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